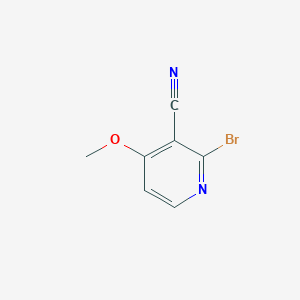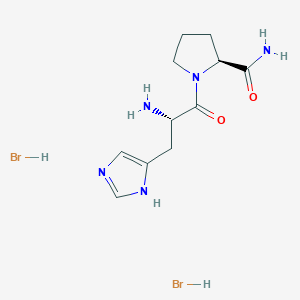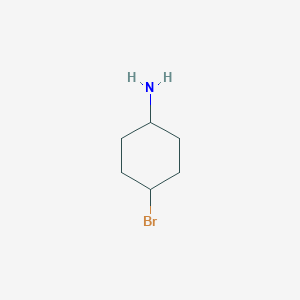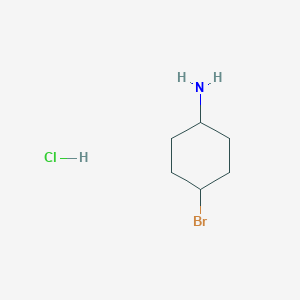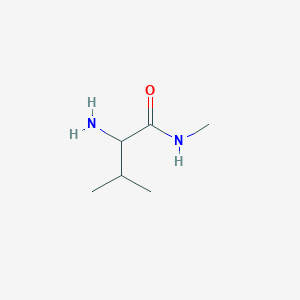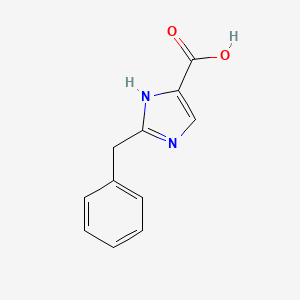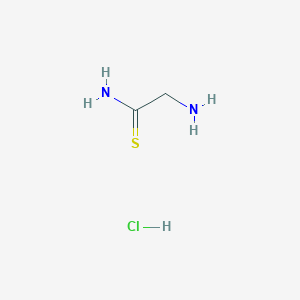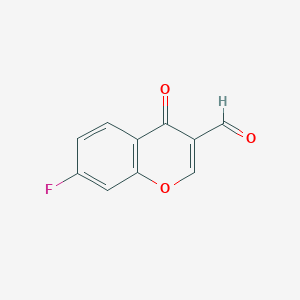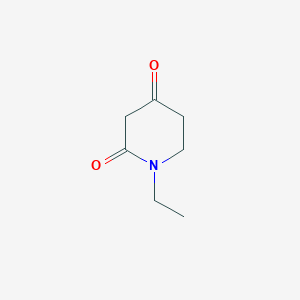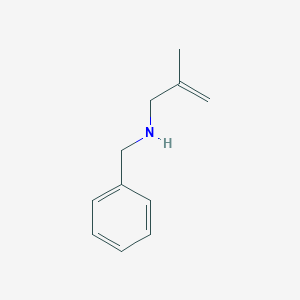
4-(6-Chloropyridazin-3-yl)thiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
- Derivatives of thiomorpholine have been synthesized and evaluated for their antimicrobial activity. These compounds, including 4-thiomorpholin-4ylbenzonitrile and 4-thiomorpholin-4ylbenzoic acid, were prepared through nucleophilic substitution reactions and tested against various microorganisms. The compounds exhibited potential as bioactive molecules with significant antimicrobial properties (D. Kardile & N. Kalyane, 2010).
Corrosion Inhibition
- Pyridazine derivatives, including 4-(6-chloropyridazin-3-yl) compounds, have been investigated for their inhibitory effect on the corrosion of mild steel in acidic environments. These studies utilized electrochemical, spectroscopic, and theoretical computational chemistry techniques to demonstrate that certain pyridazine derivatives are effective corrosion inhibitors, likely due to the presence of nitrogen atoms and unsaturated groups in their molecules. These compounds adsorb on the metal surface, providing protection against corrosion (Motsie E. Mashuga, L. Olasunkanmi, & E. Ebenso, 2017).
Medicinal Chemistry
- Novel bridged bicyclic thiomorpholines have been prepared as building blocks in medicinal chemistry. These compounds, including analogs of thiomorpholine and thiomorpholine 1,1-dioxide, have shown interesting biological profiles and are important for the development of new drugs. The synthesis of these building blocks from inexpensive starting materials could contribute significantly to drug discovery and development (Daniel P. Walker & D. J. Rogier, 2013).
Electrochromic Applications
- Electron-deficient pyrrolo-acenaphtho-pyridazine-diones, related to pyridazine derivatives, have been synthesized for use in electrochromic applications. These compounds exhibit very low-lying lowest unoccupied molecular orbital (LUMO) levels, making them effective electron acceptors for conjugated polymers. Their incorporation into electrochromic devices has demonstrated reversible color changes and outstanding redox stability, highlighting their potential in this field (Ching Mui Cho et al., 2015).
Crystal Structure Analysis
- The crystal structure and vibrational spectra of 3-chloro-4-phenyl-6-(morpholine-4-yl)-pyridazine have been determined using X-ray diffraction and spectroscopic methods. This study provided detailed insights into the molecular conformation, intermolecular interactions, and electronic properties of the compound, contributing to a better understanding of its chemical behavior and potential applications (A. Aydin et al., 2015).
Eigenschaften
IUPAC Name |
4-(6-chloropyridazin-3-yl)thiomorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3S/c9-7-1-2-8(11-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKGDNDIGVZXMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NN=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481817 |
Source


|
| Record name | 4-(6-chloropyridazin-3-yl)thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Chloropyridazin-3-yl)thiomorpholine | |
CAS RN |
56392-82-6 |
Source


|
| Record name | 4-(6-chloropyridazin-3-yl)thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

